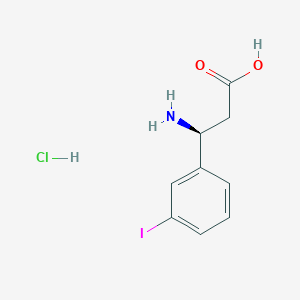

(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride

Description

(3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 3-iodophenyl substituent at the β-carbon of the propanoic acid backbone. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPODVCXCPWIDEX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride typically involves the iodination of a suitable precursor, followed by the introduction of the amino group. One common method involves the iodination of phenylalanine derivatives under controlled conditions to obtain the desired iodophenyl compound. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in peptide bond formation via its α-amino and carboxylic acid groups. This reaction typically employs coupling agents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxyl group for nucleophilic attack by another amino acid’s amine. The resulting dipeptides retain the iodophenyl group, which may influence receptor binding or metabolic stability.

Example Reaction:

Decarboxylation

Decarboxylation occurs under thermal or acidic conditions, removing the carboxylic acid group as CO and yielding a β-arylethylamine derivative. This reaction is significant for synthesizing bioactive amines with potential neurological activity.

Conditions:

-

Thermal: >150°C in inert solvents (e.g., diphenyl ether).

-

Acidic: Concentrated HCl or HSO at reflux.

Esterification and Amidation

The carboxylic acid group undergoes esterification or amidation to modify solubility or bioavailability:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol/HCl, reflux | Methyl ester derivative |

| Amidation | Thionyl chloride + amine (e.g., NH) | Primary amide or substituted amide |

Halogen-Specific Reactivity

The 3-iodophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl functionalization. While direct examples are not explicitly documented in available sources, analogous iodinated compounds undergo these reactions under palladium catalysis.

Potential Reaction:

Reductive Amination

The primary amine can react with aldehydes/ketones in reductive amination to form secondary or tertiary amines. Sodium cyanoborohydride (NaBHCN) is commonly used under mildly acidic conditions.

Example:

Oxidation Reactions

The α-carbon’s stereochemistry and electron-withdrawing iodine substituent influence oxidation pathways. While specific data is limited, analogous β-amino acids undergo enzymatic oxidation to ketones or hydroxylated derivatives .

Stability and Degradation

Under basic conditions (pH > 9), the compound may undergo hydrolysis of the amide bond or iodine displacement via nucleophilic aromatic substitution. Stability studies recommend storage at pH 4–6 and temperatures below 25°C.

Scientific Research Applications

(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit tyrosine hydroxylase, an enzyme involved in the synthesis of neurotransmitters .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride with structurally related β-amino acid derivatives:

*Calculated based on atomic weights.

Key Observations:

- Halogen Effects : The iodine atom in the target compound contributes significantly to its molecular weight (327.56 g/mol), making it ~30% heavier than the bromine analog (280.55 g/mol) and ~34% heavier than the chlorine analog (244.10 g/mol). This property is critical for applications requiring heavy atoms, such as X-ray crystallography .

- Heterocyclic vs. Aromatic : The furan-containing analog () introduces a heterocyclic ring, which may improve metabolic stability but reduce aromatic π-π stacking interactions in biological targets .

Biological Activity

(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chiral center with an amino group, a carboxylic acid, and a phenyl ring substituted with an iodine atom. Its chemical formula is , indicating its complex structure that influences its biological interactions.

Biological Activity

This compound exhibits diverse biological activities:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against drug-resistant pathogens. For instance, derivatives of related compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for various strains .

- Neurotropic Effects : The compound's structural similarities to other neuroactive agents suggest potential neurotropic effects, which can be crucial for developing treatments for neurodegenerative diseases. Studies involving related compounds have shown their ability to promote neurite outgrowth in neuronal cultures .

- Mechanism of Action : The iodine atom in the structure can participate in halogen bonding, enhancing binding affinity to proteins or other biological targets. The amino and carboxylic groups interact with enzymes and receptors, modulating their activity.

Synthesis

The synthesis of this compound typically involves:

- Starting with L-alanine or a similar amino acid.

- Performing iodination on the phenyl ring.

- Converting the product to hydrochloride salt through reaction with hydrochloric acid.

This synthetic route emphasizes the importance of functional groups in determining the compound's biological activity.

Antimicrobial Efficacy

A study on derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid highlighted their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The derivatives exhibited varying degrees of activity based on structural modifications .

| Compound | Activity Against MRSA | MIC (µg/mL) |

|---|---|---|

| Compound A | Yes | 4 |

| Compound B | Yes | 8 |

| Compound C | No | >64 |

Neurotropic Studies

Research on similar compounds has indicated their potential in promoting neuronal health. In animal models, compounds exhibiting neurotropic effects were administered at varying doses to assess safety and efficacy. No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Chiral synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, methyl (3S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride (a precursor) is synthesized using chiral catalysts, followed by hydrolysis to yield the free acid form. Enantiomeric purity can be verified via chiral HPLC or polarimetry .

- Critical Consideration : Ensure inert reaction conditions (e.g., argon atmosphere) to prevent racemization during hydrolysis.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the iodophenyl group and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute configuration determination.

- Infrared spectroscopy (IR) to verify carboxylic acid and ammonium chloride functional groups .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility, but polar aprotic solvents (e.g., DMSO, DMF) are preferred for organic reactions. Solubility data (e.g., 410 mg/mL in water, as per ESOL predictions) should guide solvent selection for assays. Note that iodinated aromatic systems may reduce solubility in non-polar solvents .

Advanced Research Questions

Q. How does the 3-iodophenyl substituent influence pharmacological activity compared to halogenated analogs (e.g., chloro or fluoro derivatives)?

- Methodological Answer : Perform comparative molecular docking studies using iodine’s van der Waals radius and electronegativity. For example:

- Receptor binding assays : Compare affinity for targets like G-protein-coupled receptors (GPCRs) using radioligand displacement.

- Computational modeling : Analyze steric/electronic effects of iodine vs. smaller halogens on binding pocket interactions .

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess:

- Blood-brain barrier (BBB) permeability : Predicted low BBB permeation due to high polarity (TPSA = 83.55 Ų).

- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) combined with MD to identify metabolic hotspots.

- Solubility-lipophilicity balance : LogP predictions (consensus LogP = 0.01) guide formulation strategies .

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer : Standardize assay conditions:

- pH control : The compound’s zwitterionic nature (amine/carboxylic acid) may alter activity at physiological vs. experimental pH.

- Solvent compatibility : Avoid DMSO concentrations >1% in cellular assays to prevent cytotoxicity masking true effects.

- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) and cell-based functional assays .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

- Methodological Answer : Optimize catalytic asymmetric routes (e.g., Noyori-type hydrogenation) for large-scale production. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.